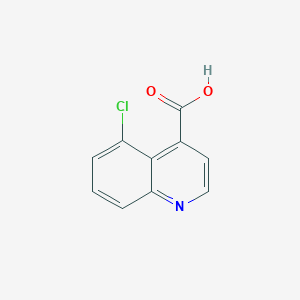

5-Chloroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJVAJGAMCJITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614105 | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-32-0 | |

| Record name | 5-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloroquinoline-4-carboxylic Acid from Isatin Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloroquinoline-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Pfitzinger-Borsche reaction, a robust and versatile method for constructing the quinoline-4-carboxylic acid core from isatin precursors. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol starting from the preparation of 5-chloroisatin, and critical field-proven insights into process optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antitumor, antimalarial, and anti-inflammatory properties.[2][3] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in a range of therapeutic agents and serves as a key intermediate for the synthesis of more complex molecules.[1][2][4] Its presence is fundamental to the activity of quinolone antibiotics, a broad-spectrum class of bacteriocidals.[5]

The synthesis of these scaffolds has been a subject of extensive research, with several named reactions developed for their construction. Among these, the Pfitzinger reaction stands out as a powerful and direct method for preparing substituted quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of an isatin (or its ring-opened form, isatic acid) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][6] Its versatility and efficiency make it a cornerstone in the synthesis of this important class of compounds. This guide will focus on the application of the Pfitzinger reaction for the specific synthesis of this compound, a key building block for novel therapeutics.

The Pfitzinger Reaction: A Mechanistic Perspective

The Pfitzinger reaction is a classic condensation method that transforms an isatin and a carbonyl compound into a quinoline-4-carboxylic acid.[6] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several distinct steps:

-

Base-Catalyzed Ring Opening: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which hydrolyzes the amide bond within the isatin ring. This ring-opening step forms a keto-acid intermediate known as an isatinate.[1][6]

-

Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then reacts with the carbonyl group of the second reactant (e.g., an aldehyde or ketone) to form an imine, commonly known as a Schiff base.[1]

-

Tautomerization: The resulting imine can tautomerize to its more reactive enamine form.[1][6]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization via an aldol-type condensation, followed by a dehydration step that results in the formation of the aromatic quinoline ring system.[1]

This sequence provides a direct and efficient pathway to highly substituted quinoline-4-carboxylic acids.

Caption: The mechanistic pathway of the Pfitzinger reaction.

Synthetic Strategy and Workflow

The synthesis of this compound is approached in two primary stages: the preparation of the key precursor, 5-chloroisatin, followed by the Pfitzinger condensation. While 5-chloroisatin is commercially available, its synthesis from readily available starting materials provides a cost-effective and scalable alternative.[9][10]

Stage 1: Synthesis of 5-Chloroisatin

The most common laboratory-scale synthesis of substituted isatins is the Sandmeyer isatin synthesis. This method involves the reaction of an aniline (in this case, p-chloroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[11][12]

Stage 2: Pfitzinger Condensation

With 5-chloroisatin in hand, the core of the synthesis is the Pfitzinger reaction. To obtain the parent this compound (unsubstituted at the 2- and 3-positions), pyruvic acid is the ideal carbonyl partner. The reaction of 5-chloroisatin with pyruvic acid in a basic medium proceeds through a dicarboxylic acid intermediate, which subsequently undergoes selective decarboxylation at the 2-position to yield the desired final product.[13]

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid and potassium hydroxide are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 5-Chloroisatin

This protocol is adapted from the Sandmeyer isatin synthesis methodology.[11][12]

Reagents:

-

p-Chloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water (deionized)

Procedure:

-

Preparation of the Isonitrosoacetanilide:

-

In a 1 L flask equipped with a mechanical stirrer, dissolve anhydrous sodium sulfate (85 g) in 300 mL of water.

-

Add a solution of chloral hydrate (18 g, 0.11 mol) in water.

-

In a separate beaker, prepare a solution of p-chloroaniline (12.7 g, 0.1 mol) in 100 mL of water and 12 mL of concentrated hydrochloric acid. Add this solution to the flask, resulting in a white precipitate.

-

Prepare a solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in 100 mL of water and add it to the reaction mixture.

-

Gently heat the mixture to 60-70 °C while stirring and maintain this temperature for approximately 5 hours.

-

Cool the mixture. A light yellow solid (p-chloro-isonitrosoacetanilide) will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry completely.

-

-

Cyclization to 5-Chloroisatin:

-

Carefully add 100 mL of concentrated sulfuric acid to a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer. Heat the acid to 70 °C.

-

In small portions, add the dried p-chloro-isonitrosoacetanilide (17.9 g, 0.09 mol) from the previous step. Control the rate of addition to maintain the reaction temperature between 75-85 °C.

-

After the addition is complete, increase the temperature to 90 °C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with stirring.

-

A dark red solid will precipitate. Collect the crude product by filtration and wash with water.

-

To purify, suspend the crude solid in 300 mL of hot water and add a 5 M NaOH solution dropwise until the solid dissolves. Filter the solution while hot to remove any insoluble impurities.

-

Acidify the filtrate with 6 M HCl to pH 8-9. The purified 5-chloroisatin will precipitate as an orange-red solid.

-

Collect the final product by filtration, wash with water, and dry.

-

Protocol 2: Synthesis of this compound

This protocol details the Pfitzinger reaction using 5-chloroisatin and pyruvic acid.[13]

Reagents:

-

5-Chloroisatin (from Protocol 1 or commercial source)

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water (deionized)

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium hydroxide by dissolving a stoichiometric amount in a 1:1 mixture of ethanol and water.

-

Add 5-chloroisatin to the basic solution. Stir the mixture at reflux for 1-2 hours. The color should change, indicating the opening of the isatin ring to form the potassium isatinate.

-

-

Pfitzinger Condensation:

-

Cool the reaction mixture slightly. Add pyruvic acid dropwise to the flask. An exothermic reaction may be observed.

-

Once the addition is complete, heat the mixture back to reflux and maintain for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with a few drops of acetic acid).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize and then acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Cool the suspension in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

-

Data Presentation and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₀H₆ClNO₂[] |

| Molecular Weight | 207.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~250-255 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | Expect signals for aromatic protons on the quinoline core and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR (DMSO-d₆) | Expect signals corresponding to the ten carbon atoms of the quinoline carboxylic acid structure. |

| Mass Spectrometry | [M+H]⁺ = 208.01 |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for O-H (broad, ~2500-3300), C=O (~1700), C=C and C=N (~1500-1600), C-Cl (~700-800). |

Note: Exact spectral values may vary depending on the solvent and instrument used.

Field-Proven Insights and Troubleshooting

As with any multi-step synthesis, challenges may arise. A proactive and informed approach can mitigate many common issues.

-

Issue: Tar Formation in Pfitzinger Reaction.

-

Cause: The strongly basic and high-temperature conditions can promote side reactions and polymerization, especially with sensitive carbonyl compounds.[15]

-

Solution: A modified procedure where the isatin is first completely ring-opened in the base before the carbonyl compound is added can significantly improve yields.[15] Running the reaction at the lowest effective temperature and ensuring efficient stirring can also minimize tar formation.

-

-

Issue: Low Yields.

-

Cause: Incomplete reaction, side-product formation, or loss of product during work-up. The Pfitzinger reaction can be sensitive to the purity of reagents and the specific conditions used.[16]

-

Solution: Ensure the isatin ring is fully opened before adding the pyruvic acid. Monitor the reaction by TLC to confirm completion. During work-up, ensure the pH is sufficiently low to fully precipitate the carboxylic acid. If the product has some solubility in the acidic aqueous layer, extraction with an organic solvent like ethyl acetate prior to filtration may be necessary.

-

-

Issue: Difficulty in Purification.

-

Cause: Contamination with unreacted starting materials or colored byproducts.

-

Solution: A hot filtration step during the purification of 5-chloroisatin (as described in the protocol) is effective at removing insoluble impurities. For the final product, careful selection of the recrystallization solvent is key. If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble when hot, and one in which it is insoluble) can be employed.

-

-

Alternative Approaches: While the Pfitzinger reaction is robust, other methods for synthesizing quinoline-4-carboxylic acids exist, such as the Doebner reaction (aniline, aldehyde, and pyruvic acid) and the Combes synthesis.[2][7] However, the Pfitzinger route is often preferred for its direct use of isatin precursors, which allows for precise control over the substitution pattern on the benzene portion of the quinoline ring.[2]

Conclusion

The synthesis of this compound via the Pfitzinger reaction of 5-chloroisatin is a reliable and well-established method for accessing this important chemical intermediate. By understanding the reaction mechanism, adhering to a detailed and optimized protocol, and applying practical troubleshooting strategies, researchers can efficiently produce this valuable compound. The methodologies and insights provided in this guide serve as a solid foundation for the successful synthesis and further derivatization of quinoline-4-carboxylic acids in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger Reaction [drugfuture.com]

- 9. scbt.com [scbt.com]

- 10. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 13. benchchem.com [benchchem.com]

- 15. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Chloroquinoline-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Future Directions

An In-Depth Technical Guide:

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous molecules with a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position of this scaffold creates 5-Chloroquinoline-4-carboxylic acid, a core structure whose derivatives have shown significant promise in various therapeutic areas. These compounds have been extensively explored for their potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis of these derivatives, presents their biological activities with supporting quantitative data, provides detailed experimental protocols, and explores the underlying mechanisms of action.

Synthesis and Derivatization Strategies

The synthesis of the quinoline-4-carboxylic acid core is well-established, with several classic reactions providing versatile routes to the scaffold. The subsequent modification of this core allows for the creation of diverse chemical libraries for biological screening.

Core Synthesis: The Doebner and Pfitzinger Reactions

Two of the most common methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

-

The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2] It is a versatile method as a wide variety of substituted anilines and aldehydes can be used, allowing for diverse functionalization of the resulting quinoline ring.[3]

-

The Pfitzinger Reaction: This reaction involves the condensation of an isatin (in this case, a 5-chloroisatin) with a carbonyl compound containing an α-methylene group, typically in the presence of a base.[4][5] The reaction proceeds through the opening of the isatin ring followed by cyclization to form the quinoline system.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol details the synthesis of 7-chloroquinoline-4-carboxylic acid from 5-chloroisatin, which serves as a representative example of the Pfitzinger reaction methodology.[4]

Objective: To synthesize a chloro-substituted quinoline-4-carboxylic acid.

Principle: The isatin ring is opened by a base, and the resulting intermediate undergoes condensation and cyclization with pyruvic acid to form the quinoline dicarboxylic acid, which is then decarboxylated.

Materials:

-

5-chloroisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel with reflux condenser, stirrer, and thermometer

Procedure:

-

Base Preparation: Prepare a solution of KOH in a mixture of ethanol and water within the reaction vessel.

-

Isatin Addition: Add 5-chloroisatin to the basic solution. Heat the mixture to reflux for 1-2 hours. This step is crucial for the complete opening of the isatin ring.

-

Condensation: Cool the mixture slightly and add pyruvic acid dropwise, ensuring a gentle reflux is maintained. After the addition is complete, continue to reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of starting materials.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify the solution with HCl until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified 7-chloroquinoline-2,4-dicarboxylic acid.

-

Decarboxylation: Heat the intermediate dicarboxylic acid above its melting point to selectively remove the carboxylic acid group at the 2-position, yielding the final 7-chloroquinoline-4-carboxylic acid.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1]

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to interact with key cellular targets involved in cancer progression.

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival. For example, some have been identified as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[6] Specifically, the derivative P6 was found to be a potent SIRT3 inhibitor, leading to cell cycle arrest in leukemic cell lines.[1][6] Others function as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, thereby halting cell proliferation.[1][5]

-

Disruption of Cellular Processes: Other mechanisms include the disruption of tubulin polymerization, which is vital for cell division, and the induction of apoptosis (programmed cell death).[1]

Antiproliferative Activity Data

The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| P6 (SIRT3 Inhibitor) | MLLr leukemic cells | 7.2 | [1][6] |

| Compound 41 (DHODH Inhibitor) | DHODH Enzyme Assay | 0.00971 | [1] |

| Compound 43 (DHODH Inhibitor) | DHODH Enzyme Assay | 0.0262 | [1] |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [7][8] |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [7] |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | [7] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Causes 82.9% growth reduction | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The appearance of purple precipitate indicates formazan formation.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity

Quinolone-based structures are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[9] Derivatives of this compound have also shown promising activity against a range of bacteria and fungi.[1][10]

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA replication.[9] They target type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for unwinding and duplicating bacterial DNA. By inhibiting their ligase activity, the drugs cause an accumulation of single- and double-strand DNA breaks, which is lethal to the bacteria.[9]

Antimicrobial Activity Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 (a quinoline derivative) | Bacillus cereus | 3.12 | [10] |

| Compound 6 (a quinoline derivative) | Staphylococcus | 3.12 | [10] |

| Compound 6 (a quinoline derivative) | Aspergillus flavus | 6.25 | [10] |

| Compound 6 (a quinoline derivative) | Candida albicans | 6.25 | [10] |

| 7-chloro-4-arylhydrazonequinoline 4a | Candida albicans | 25 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth).

Materials:

-

Microorganism (bacterial or fungal strain)

-

Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Test compound stock solution

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and developing new anti-inflammatory agents is a key research focus. Certain quinoline derivatives have shown potential in this area.[11] For example, 4-phenylselenyl-7-chloroquinoline has demonstrated acute anti-inflammatory and antinociceptive actions in mouse models.[12] The structural similarities between some carboxy-substituted quinolines and nonsteroidal anti-inflammatory drugs (NSAIDs) make them attractive candidates for development.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

For anticancer activity, studies have shown that substituents on different rings can have synergistic effects. For instance, the presence of a 4-chloro substitution on a benzylideneamino group attached to a related scaffold increased activity against MCF-7 and A2780 cancer cell lines.[14]

-

In antimalarial quinoline-4-carboxamides, modifications at various positions (R¹, R², R³) were explored to optimize potency and improve pharmacokinetic profiles. Introducing flexibility and specific amine groups led to compounds with low nanomolar potency and excellent in vivo efficacy.[15]

-

For antimicrobial activity, the presence of a fluorine atom at position 6 and a piperazine ring at position 7 are classic features of highly active fluoroquinolones, highlighting the critical role of specific substitutions in determining the spectrum and potency of action.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases.[1] The derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic properties. The exploration of novel hybrid molecules, combining the quinoline scaffold with other pharmacologically active moieties, could lead to the discovery of multifunctional drugs with enhanced therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Legacy of the Quinoline Core in Drug Discovery

An In-depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system whose derivatives have demonstrated a vast spectrum of biological activities.[1] From the historical significance of quinine as an antimalarial to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, the quinoline nucleus is a recurring motif in pharmacologically vital agents.[2] Specifically, the quinoline-4-carboxylic acid moiety serves as a critical pharmacophore and a versatile synthetic intermediate for compounds with antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic strategies for constructing quinoline-4-carboxylic acids. We move beyond a mere catalog of reactions to delve into the mechanistic underpinnings, strategic considerations, and practical execution of these pivotal transformations. The narrative emphasizes not just how these syntheses are performed, but why specific conditions are chosen and how classical methods have been refined by modern innovations.

Part 1: Foundational Pillars: The Classical Name Reactions

The synthesis of the quinoline-4-carboxylic acid core is dominated by a few powerful, century-old name reactions. Understanding these methods is essential for any scientist working in this area.

The Pfitzinger Reaction: A Versatile Route from Isatin

First described by Wilhelm Pfitzinger, this reaction provides a direct and highly adaptable pathway to substituted quinoline-4-carboxylic acids.[2][3] The core transformation involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4][7]

The causality of the Pfitzinger reaction is a logical sequence of base-mediated transformations. The choice of a strong base (typically an alkali hydroxide) is critical for the initial, rate-determining step.

-

Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate, an isatinate.[3][7]

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner (e.g., a ketone or aldehyde) to form a Schiff base.[3]

-

Tautomerization & Cyclization: The Schiff base can tautomerize to its more reactive enamine form. This is followed by an intramolecular cyclization, where the enamine attacks the keto group. This step forges the new six-membered ring characteristic of the quinoline system.[7]

-

Dehydration & Aromatization: The cyclized intermediate readily dehydrates to form the stable, aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[7]

This protocol is a representative example adapted from established procedures for the Pfitzinger condensation.[3]

-

Step 1: Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol. Expertise Note: The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

-

Step 2: Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The color of the suspension will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 45 minutes to ensure complete ring opening.

-

Step 3: Addition of the Carbonyl Component: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture using a dropping funnel over 10-15 minutes.

-

Step 4: Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 5: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Remove any neutral impurities by extracting with diethyl ether (2 x 50 mL). The aqueous layer is then carefully acidified with glacial acetic acid until precipitation of the product is complete (pH ~4-5).

-

Step 6: Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure 2-phenylquinoline-4-carboxylic acid.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction is a powerful three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid to directly form 2-substituted quinoline-4-carboxylic acids.[2][8][9] A closely related variant, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound.[10][11]

The reaction proceeds through a cascade of condensation and cyclization steps.

-

Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[9]

-

Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the Schiff base.

-

Cyclization & Oxidation: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The dihydroquinoline intermediate formed is then oxidized in situ to the final aromatic quinoline product.[9]

The classical Doebner reaction often provides low yields, especially with anilines bearing electron-withdrawing groups.[9][12] Recent research has focused on overcoming this limitation. The "Doebner hydrogen-transfer reaction" is a notable advancement, improving yields for electron-deficient anilines.[13] Furthermore, the use of catalysts like ytterbium perfluorooctanoate in water represents a green chemistry approach to this classic transformation.[14]

| Catalyst/Condition | Solvent | Key Advantage | Yield Range | Reference |

| Catalyst-free | Ethanol | Simplicity | Moderate | [15] |

| Yb(PFO)₃ | Water | Environmentally benign, catalyst recycling | Good | [14] |

| BF₃·THF | MeCN | Effective for electron-deficient anilines | Good | [13] |

| Microwave Irradiation | Solvent-free | Rapid reaction times | Good to Excellent | [16] |

The Gould-Jacobs Reaction: Gateway to Quinolones

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), the core structure of many antibacterial agents.[17] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a high-temperature cyclization.[18][19]

-

Condensation: The reaction starts with a nucleophilic substitution where the aniline displaces the ethoxy group from diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[18]

-

Thermal Cyclization: Upon heating, this intermediate undergoes a 6-electron electrocyclic ring closure onto the aromatic ring. This is typically the most energy-intensive step.

-

Aromatization & Tautomerization: The cyclized product eliminates a molecule of ethanol to form the 4-hydroxy-3-carboalkoxyquinoline. This exists predominantly as the 4-oxo tautomer (a quinolone).[18]

-

Hydrolysis & Decarboxylation: Subsequent saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation (often thermally driven), yields the final 4-hydroxyquinoline.[17][18]

Traditional Gould-Jacobs reactions require prolonged heating at very high temperatures. Microwave irradiation offers a significant improvement, dramatically reducing reaction times and often improving yields.[20]

-

Step 1: Reactant Charging: In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). Trustworthiness Note: Using an excess of the malonate ester is common to drive the initial condensation.

-

Step 2: Microwave Irradiation: Seal the vial and place it in a microwave synthesis reactor. Heat the mixture to 250-300°C for 5-10 minutes.[20] Expertise Note: The high temperature facilitates the intramolecular cyclization, which is often the rate-limiting step.

-

Step 3: Isolation: After cooling the vial to room temperature, the precipitated product is typically a solid. Filter the solid and wash with a small amount of cold acetonitrile or ethanol to remove excess starting material.

-

Step 4: Purification: The resulting solid can be dried under vacuum. Purity is often high (>95%), but recrystallization can be performed if necessary.[20]

Part 2: Modern Frontiers in Quinoline Synthesis

While classical methods remain invaluable, modern organic synthesis has introduced new tools to construct the quinoline-4-carboxylic acid framework with greater efficiency, broader substrate scope, and improved environmental credentials.

Transition-Metal Catalysis

The development of transition-metal-catalyzed reactions has revolutionized heterocyclic synthesis.[1] Various protocols using catalysts based on copper, iron, and other metals have been developed for quinoline synthesis, often proceeding through different mechanisms than the classical named reactions.[21][22] These methods offer advantages such as milder reaction conditions, higher functional group tolerance, and novel pathways for substitution patterns that are difficult to achieve classically.

Green Chemistry Innovations

A significant trend in recent literature is the adaptation of classical syntheses to align with the principles of green chemistry.[16] Key strategies include:

-

Microwave-Assisted Synthesis: As demonstrated with the Gould-Jacobs reaction, microwave heating can drastically reduce reaction times from hours to minutes and improve energy efficiency.[20][23]

-

Solvent-Free Reactions: Performing reactions neat or on solid supports (e.g., alumina impregnated with acid) minimizes solvent waste.[23]

-

Aqueous Media: Using water as a solvent, as seen in modified Doebner and Pfitzinger reactions, is a major step towards a more sustainable process.[10][14][24]

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acids is a mature field built upon a foundation of robust and reliable classical reactions, namely the Pfitzinger, Doebner, and Gould-Jacobs syntheses. These methods continue to be the workhorses for accessing this vital chemical scaffold. However, the field is far from static. The future of quinoline synthesis lies in the continued refinement of these classic routes and the discovery of new transformations guided by the principles of modern catalysis and green chemistry. The drive for greater efficiency, atom economy, and environmental sustainability will undoubtedly lead to novel catalytic systems and one-pot procedures that expand the accessibility and utility of these crucial molecules for the next generation of drug discovery.

References

- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 2. jptcp.com [jptcp.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. ijsr.net [ijsr.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. Gould-Jacobs Reaction [drugfuture.com]

- 20. ablelab.eu [ablelab.eu]

- 21. Quinoline synthesis [organic-chemistry.org]

- 22. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Chloroquinoline-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloroquinoline-4-carboxylic acid (CAS Number: 62482-32-0). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of quinoline-based compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources.

Introduction: The Importance of Spectroscopic Analysis

In pharmaceutical research and development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques are indispensable tools for achieving this, offering non-destructive and highly informative analysis.[1] For a molecule such as this compound, a derivative of the versatile quinolone class of compounds, a multi-faceted spectroscopic approach is essential to fully elucidate its chemical identity.[2] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

The structural formula of this compound is presented below:

Chemical Structure:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [3]The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1760 - 1690 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Medium |

| C-Cl stretch | 800 - 600 | Medium to Strong |

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. [3][4]The C=O stretch is typically a sharp and intense peak.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. [5]This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.62 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Common Fragmentation Pathways:

-

Loss of COOH: A significant fragment will likely be observed at m/z 162, corresponding to the loss of the carboxylic acid group.

-

Loss of CO₂: Decarboxylation can lead to a fragment at m/z 163.

-

Loss of Cl: Fragmentation involving the loss of the chlorine atom would result in a fragment at m/z 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 207/209 | [M]⁺ (Molecular Ion) |

| 162/164 | [M - COOH]⁺ |

| 163/165 | [M - CO₂]⁺ |

| 172 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the full scan mass spectrum in either positive or negative ion mode.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Diagram 3: ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS analysis.

Data Validation and Interpretation

The validation of these spectroscopic methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). [5][6][7]This ensures the reliability and accuracy of the obtained data. Key validation parameters include specificity, linearity, range, accuracy, and precision. [6][7] A holistic interpretation of the data from all three techniques is essential for unambiguous structure confirmation. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. Together, they form a self-validating system for the comprehensive characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 5. chempap.org [chempap.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and characterization of 5-Chloroquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Chloroquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the quinoline-4-carboxylic acid scaffold, this molecule serves as a crucial building block in the synthesis of pharmacologically active agents. This document details its molecular structure, physicochemical properties, and a validated synthesis route via the Pfitzinger reaction. The core of this guide is a detailed exploration of the analytical techniques required for its unambiguous characterization, including FT-IR, NMR, and Mass Spectrometry, and UV-Vis spectroscopy. We provide not just the expected data but also the underlying scientific rationale for these characterization methods. Furthermore, the definitive technique of single-crystal X-ray diffraction is discussed as the gold standard for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Introduction

Overview of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a carboxylic acid group at the 4-position, the resulting quinoline-4-carboxylic acid framework exhibits a remarkable range of biological activities.[1][2] This structural motif is a cornerstone in the development of therapeutic agents, owing to its ability to interact with various biological targets.[2] The versatility of the quinoline ring allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired therapeutic effects.[2]

Significance in Medicinal Chemistry and Drug Development

Derivatives of quinoline-4-carboxylic acid are known to possess a wide spectrum of medicinal properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3] For instance, this scaffold is central to the mechanism of quinolone antibiotics, which inhibit bacterial DNA replication.[4] More complex analogues have been developed as potent inhibitors of enzymes crucial to disease progression, such as dihydroorotate dehydrogenase (DHODH), a key target in cancer and autoimmune disorders.[5][6] The inherent drug-like properties of this scaffold make it an area of intense research for the discovery of novel therapeutics.

Profile of this compound

This compound (CAS No: 62482-32-0) is a specific analogue where a chlorine atom is substituted at the 5-position of the quinoline ring. This substitution significantly influences the molecule's electronic distribution and lipophilicity, which in turn can modulate its biological activity and suitability as a synthetic intermediate. Understanding its precise molecular structure and spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical compound is to establish its fundamental molecular structure and physical properties. These data serve as a reference for all subsequent analytical investigations.

Chemical Structure

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A carboxylic acid group (-COOH) is attached at position 4, and a chlorine atom (-Cl) is attached at position 5.

Caption: Connectivity of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 62482-32-0 | [][8] |

| Molecular Formula | C₁₀H₆ClNO₂ | [] |

| Molecular Weight | 207.61 g/mol | [9] |

| Boiling Point | 382.1°C at 760 mmHg | [] |

| Density | 1.469 g/cm³ | [] |

| InChI Key | QEJVAJGAMCJITG-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O | [] |

Synthesis Pathway: The Pfitzinger Reaction

Mechanistic Rationale

The Pfitzinger reaction is a robust and classical method for the synthesis of quinoline-4-carboxylic acids.[1][10] The reaction's power lies in its convergent nature, constructing the quinoline core from simpler, readily available precursors. The mechanism is initiated by the base-catalyzed hydrolysis and ring-opening of an isatin derivative (in this case, 4-chloroisatin) to form a keto-acid intermediate.[1] This intermediate then undergoes a condensation reaction with a carbonyl compound that possesses an α-methylene group, such as pyruvic acid. The subsequent intramolecular cyclization via an aldol-type reaction, followed by dehydration, yields the final aromatic quinoline-4-carboxylic acid product.[1] This method is highly valued for its efficiency and versatility in accessing substituted quinolines.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid via the Pfitzinger condensation.

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) in 30 mL of 95% ethanol. Stir until a homogenous solution is formed. Note: The dissolution is exothermic and should be handled with care.

-

Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of the appropriate isatin derivative (e.g., 5.0 g of 4-chloroisatin). Stir the mixture at room temperature for 30-45 minutes. A color change is typically observed as the isatin ring opens to form the potassium isatinate.[1]

-

Addition of Carbonyl Compound: To the resulting mixture, add a stoichiometric equivalent of pyruvic acid dropwise using a dropping funnel.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~4-5 to precipitate the product.

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the Pfitzinger synthesis.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. Each technique provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle and Rationale: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.[11] For this compound, the most diagnostic peaks are associated with the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid function.[11] The broadness of the O-H stretch is a hallmark feature, resulting from extensive intermolecular hydrogen bonding which creates a continuum of vibrational energy states.[11][12]

-

Expected Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Appearance | Rationale |

| O-H Stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of hydrogen-bonded carboxylic acid dimers.[12][13] |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, Medium | Stretching of sp² C-H bonds on the quinoline ring. |

| C=O Stretch | 1725 - 1700 | Strong, Sharp | Carbonyl stretch in a hydrogen-bonded dimeric carboxylic acid.[14] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Skeletal vibrations of the aromatic quinoline core. |

| C-O Stretch | 1320 - 1210 | Strong | Stretching of the C-O single bond in the carboxylic acid.[15] |

| C-Cl Stretch | 800 - 600 | Medium | Found in the fingerprint region, indicative of the C-Cl bond. |

-

Sample Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be automatically ratioed against the background.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle and Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the local electronic structure, allowing for the differentiation of atoms within a molecule. Coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

-

¹H NMR: Predicted Chemical Shifts and Couplings The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygens and its involvement in hydrogen bonding, causing it to resonate far downfield.[16] The protons on the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the nitrogen, chlorine, and carboxylic acid groups.

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

| -COOH | 10.0 - 13.0 | Broad Singlet | Highly deshielded acidic proton, often exchangeable with D₂O.[15][16] |

| Aromatic H | 7.5 - 9.0 | Doublets, Triplets, Multiplets | Protons on the quinoline ring system. Specific shifts depend on proximity to substituents. |

-

¹³C NMR: Predicted Chemical Shifts The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms.[17]

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | 165 - 185 | Carbonyl carbon of the carboxylic acid.[13][16] |

| Aromatic C | 115 - 150 | Carbons of the quinoline ring. Carbons attached to N and Cl will be significantly shifted. |

-

Sample Protocol

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., 90° pulse, relaxation delay of 1-2 s).

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Mass Spectrometry (MS)

-

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the presence of a chlorine atom provides a definitive isotopic signature.

-

Expected Molecular Ion and Fragmentation Pattern

| Ion | Description | Expected m/z | Rationale |

| [M]⁺ | Molecular Ion | 207 | Corresponding to the mass of the most abundant isotope (³⁵Cl). |

| [M+2]⁺ | Isotope Peak | 209 | Due to the natural abundance of the ³⁷Cl isotope. The [M]⁺:[M+2]⁺ ratio will be approximately 3:1. |

| [M-OH]⁺ | Loss of Hydroxyl | 190 | Common fragmentation for carboxylic acids.[18] |

| [M-COOH]⁺ | Loss of Carboxyl | 162 | Common fragmentation for carboxylic acids, loss of the entire functional group.[18] |

-

Sample Protocol (Electron Ionization - EI)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

The sample is vaporized and then bombarded with a high-energy electron beam (~70 eV).

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The detector records the abundance of ions at each m/z value.

-

UV-Visible (UV-Vis) Spectroscopy

-

Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. While simple carboxylic acids have a weak n→π* transition at low wavelengths (~210 nm), the spectrum of this compound will be dominated by the highly conjugated quinoline ring system, which gives rise to strong π→π* transitions at higher wavelengths.[14][16]

-

Expected Electronic Transitions

| Transition | Expected λₘₐₓ (nm) | Rationale |

| π → π | 250 - 350 | Strong absorptions characteristic of the extended aromatic quinoline system. Multiple bands are expected. |

| n → π | ~210 | Weak absorption from the carboxylic acid carbonyl, likely masked by the stronger π→π* transitions.[16] |

-

Sample Protocol

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Use a matched pair of cuvettes; one for the solvent blank and one for the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over the desired range (e.g., 200-400 nm).

-

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

The Gold Standard for Structural Analysis

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of the atomic positions in a molecule.[19][20] It is the definitive method for confirming connectivity and stereochemistry and provides precise measurements of bond lengths, bond angles, and torsion angles.[19] For this compound, this technique would not only confirm the overall structure but also reveal crucial details about intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups in the crystal lattice.

Experimental Workflow

The process requires growing a high-quality single crystal, which is often the most challenging step.[20] Once a suitable crystal is obtained, the workflow is systematic.

Caption: General workflow for single-crystal X-ray diffraction.

Interpreting Crystallographic Data

The final output is a structural model that includes the precise coordinates of each atom. From this, one can confirm:

-

Molecular Connectivity: The exact bonding arrangement, confirming the positions of the chloro and carboxyl groups.

-

Molecular Geometry: Accurate bond lengths (e.g., C=O, C-O, C-Cl) and angles, which can provide insight into electronic effects.

-

Intermolecular Interactions: The hydrogen-bonding motif of the carboxylic acids (e.g., dimeric pairing) and any other non-covalent interactions (e.g., π-stacking of the quinoline rings) that dictate the crystal packing.

Applications and Future Directions

Role as a Pharmacophore and Building Block

This compound is not merely an analytical subject but a valuable starting material in synthetic and medicinal chemistry. Its structure contains multiple handles for further functionalization: the carboxylic acid can be converted to esters, amides, or other derivatives, and the quinoline ring can undergo further substitution reactions. This makes it an ideal building block for creating libraries of novel compounds for high-throughput screening.[2]

Potential Therapeutic Targets

Given the established biological activities of the quinoline-4-carboxylic acid class, this compound and its derivatives are promising candidates for targeting a range of diseases.[2] Research efforts could focus on developing novel inhibitors for bacterial gyrases, viral polymerases, or protein kinases involved in cancer signaling pathways. The specific 5-chloro substitution provides a unique electronic and steric profile that can be exploited to achieve selectivity and potency for a given biological target.

Conclusion

This compound is a compound of significant chemical and pharmaceutical relevance. Its structure is readily synthesized via the Pfitzinger reaction and can be unequivocally confirmed through a synergistic application of modern analytical techniques. FT-IR, NMR, and mass spectrometry each provide characteristic signatures that, when combined, create a comprehensive analytical profile. For absolute structural proof, single-crystal X-ray diffraction remains the ultimate tool. A thorough understanding of this molecule's synthesis and characterization, as detailed in this guide, provides a solid foundation for its application in research and the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 62482-32-0|this compound|BLD Pharm [bldpharm.com]

- 9. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. mkuniversity.ac.in [mkuniversity.ac.in]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Chloroquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 5-Chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles, available experimental data for structurally related compounds, and computational predictions to offer a comprehensive solubility profile. The guide details experimental protocols for solubility determination, discusses the multifaceted factors influencing the solubility of this compound, and presents data in a clear, comparative format. This document is intended to serve as a vital resource for researchers, enabling informed decisions in experimental design, formulation development, and synthetic strategy.

Introduction: The Significance of this compound and its Solubility

This compound is a halogenated derivative of quinoline-4-carboxylic acid. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom and a carboxylic acid group at positions 5 and 4, respectively, significantly influences the molecule's physicochemical properties, most notably its solubility.

A thorough understanding of a compound's solubility in various solvents is paramount throughout the drug discovery and development pipeline. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulating a viable drug product. This guide delves into the solubility characteristics of this compound, providing a foundational understanding for scientists working with this important molecule.

Physicochemical Properties of this compound

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. Key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | BOC Sciences[] |

| Molecular Weight | 207.61 g/mol | BOC Sciences[] |

| Boiling Point | 382.1°C at 760 mmHg | BOC Sciences[] |

| Density | 1.469 g/cm³ | BOC Sciences[] |

| Predicted pKa (acidic) | ~2.5 - 3.5 | ACD/Labs Prediction |

| Predicted pKa (basic) | ~1.5 - 2.5 | ACD/Labs Prediction |

Note: Predicted pKa values were obtained using ACD/pKa DB, a tool recognized for its accuracy in predicting acid dissociation constants.[2][3][4][5][6]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For a molecule like this compound, several factors come into play:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together. A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Favorable interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, lead to higher solvation energy and increased solubility.

-

Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, nitrogen in the quinoline ring) and non-polar (chlorinated aromatic ring) features, suggesting a complex solubility profile.

-

pH: For ionizable compounds like this compound, the pH of the aqueous medium is a critical determinant of solubility. The carboxylic acid group can be deprotonated to form a more soluble carboxylate anion at higher pH, while the quinoline nitrogen can be protonated to form a more soluble cation at lower pH.

Predicted and Comparative Solubility Data

Predicted Solubility of this compound

The following table presents the predicted solubility of this compound in common laboratory solvents, as determined by computational modeling. These predictions are based on the physicochemical properties of the molecule and established algorithms.

| Solvent | Predicted Solubility | Polarity Index |

| Water | Poorly Soluble | 10.2 |

| Methanol | Sparingly Soluble | 5.1 |

| Ethanol | Sparingly Soluble | 4.3 |